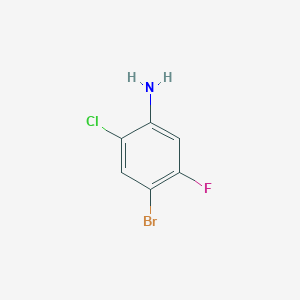

4-Bromo-2-chloro-5-fluoroaniline

描述

Significance of Halogenated Anilines in Contemporary Chemical Science

Halogenated anilines are crucial building blocks in organic synthesis due to the diverse reactivity imparted by the halogen and amino substituents. The nature, number, and position of the halogen atoms on the aniline (B41778) ring can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability. This tunability makes them invaluable precursors in the synthesis of a wide array of complex molecules. They are particularly prominent in the development of pharmaceuticals, agrochemicals, and advanced materials. The presence of halogens can enhance the biological activity of a molecule and facilitate further chemical transformations, such as cross-coupling reactions.

Overview of Academic Research Trajectories for Aryl Halides and Anilines

The academic research landscape for aryl halides and anilines is rich and dynamic. Historically, research focused on fundamental substitution reactions. However, the advent of transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, has revolutionized the synthesis of complex anilines from aryl halides. Current research trajectories are exploring more efficient, sustainable, and selective catalytic systems. There is also a significant focus on the direct C-H functionalization of anilines to avoid the pre-functionalization of starting materials. In the context of polyhalogenated anilines, research is geared towards understanding their unique reactivity profiles and leveraging them in the synthesis of novel bioactive compounds and functional materials.

Structure

3D Structure

属性

IUPAC Name |

4-bromo-2-chloro-5-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClFN/c7-3-1-4(8)6(10)2-5(3)9/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIXJYJRZGHXOLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Br)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40650245 | |

| Record name | 4-Bromo-2-chloro-5-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000572-63-3 | |

| Record name | 4-Bromo-2-chloro-5-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-chloro-5-fluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 4 Bromo 2 Chloro 5 Fluoroaniline and Its Analogs

Direct Halogenation Approaches to Substituted Anilines

Direct halogenation of anilines presents a straightforward method for the synthesis of halogenated derivatives. However, controlling the regioselectivity of these reactions is crucial, as the activating amino group can lead to multiple halogenations at the ortho and para positions.

Regioselective Bromination Techniques

The introduction of a bromine atom onto an aniline (B41778) ring can be achieved using various brominating agents. The regioselectivity is highly dependent on the substituents already present on the aromatic ring and the reaction conditions.

For the synthesis of bromoanilines, molecular bromine (Br₂) is a common reagent. To control the reaction and avoid over-bromination, the reaction is often carried out in a suitable solvent and at a controlled temperature. For instance, the bromination of 2,6-difluoroaniline (B139000) with bromine in acetic acid at room temperature yields 4-bromo-2,6-difluoroaniline (B33399) in high yield. chemicalbook.com

Another approach involves the use of N-bromosuccinimide (NBS), which is a milder brominating agent compared to bromine. chemicalbook.com In some cases, to achieve high regioselectivity, especially for the para-bromination of anilines, copper(II) bromide (CuBr₂) in an ionic liquid can be employed. nih.govbeilstein-journals.org This method offers high yields and selectivity under mild conditions. nih.govbeilstein-journals.org For example, the bromination of 2-fluoroaniline (B146934) using CuBr₂ in an ionic liquid at room temperature for 30 minutes gives a 91% yield of the para-brominated product. researchgate.net

A highly practical procedure for the regioselective bromination of anilines utilizes sodium bromide (NaBr) and sodium persulfate (Na₂S₂O₈) in the presence of a catalytic amount of copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O). researchgate.netsci-hub.se This method is robust, scalable, and uses inexpensive reagents. sci-hub.se

The following table summarizes various regioselective bromination techniques for substituted anilines:

Interactive Data Table: Regioselective Bromination of Substituted Anilines| Substrate | Reagent | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2,6-difluoroaniline | Br₂ | Acetic Acid | Room Temp, 15 min | 4-bromo-2,6-difluoroaniline | 92% | chemicalbook.com |

| 2-fluoroaniline | CuBr₂ | Ionic Liquid | Room Temp, 30 min | 4-bromo-2-fluoroaniline (B1266173) | 91% | researchgate.net |

| 2-nitroaniline | NaBr, Na₂S₂O₈, CuSO₄·5H₂O | CH₃CN, H₂O | 7 °C to 25 °C | 4-bromo-2-nitroaniline | - | sci-hub.se |

| 2-methylaniline | CuBr₂ | Ionic Liquid | Room Temp, 1 h | 4-bromo-2-methylaniline | 95% | researchgate.net |

Regioselective Chlorination Methodologies

Similar to bromination, the direct chlorination of anilines requires careful control to achieve the desired regioselectivity. The use of protecting groups on the aniline can prevent over-chlorination and direct the incoming chlorine atom to a specific position. beilstein-journals.org

A common method for the chlorination of anilines involves the use of copper(II) chloride (CuCl₂) in an ionic liquid, which allows for para-chlorination in high yields under mild conditions. nih.govbeilstein-journals.org This method has been successfully applied to a range of aniline analogues with both electron-donating and electron-withdrawing substituents. nih.gov For example, the para-chlorination of 2-fluoroaniline with CuCl₂ in an ionic liquid at 40°C for 4 hours results in an 88% yield. nih.gov

Other chlorinating agents such as N-chlorosuccinimide (NCS) can also be used. chemicalbook.com The choice of chlorinating agent and reaction conditions is critical for controlling the regioselectivity of the reaction.

The following table presents examples of regioselective chlorination of substituted anilines:

Interactive Data Table: Regioselective Chlorination of Substituted Anilines| Substrate | Reagent | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-fluoroaniline | CuCl₂ | Ionic Liquid | 40 °C, 4 h | 4-chloro-2-fluoroaniline (B1294793) | 88% | nih.gov |

| 2-methylaniline | CuCl₂ | Ionic Liquid | 40 °C, 4 h | 4-chloro-2-methylaniline | 91% | nih.gov |

| 2-methoxyaniline | CuCl₂ | Ionic Liquid | 40 °C, 3 h | 4-chloro-2-methoxyaniline | 93% | nih.gov |

Fluorination Strategies for Aromatic Systems

Direct fluorination of aromatic systems is often challenging due to the high reactivity of fluorine gas. Therefore, indirect methods are more commonly employed. One such method is the Balz-Schiemann reaction, which involves the diazotization of an aromatic amine followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt.

For the synthesis of fluorinated anilines, it is often more practical to start with a fluorinated precursor. For example, 4-bromo-2-fluoroaniline can be synthesized from 2-fluoroaniline through bromination. google.comnih.govtcichemicals.combldpharm.com

Multi-Step Synthesis from Precursor Anilines or Nitrobenzenes

Multi-step synthesis provides a versatile approach to complex substituted anilines, allowing for precise control over the introduction of different functional groups. researchgate.net

Strategies Involving Amination and Nitro Reduction Pathways

A common strategy for synthesizing substituted anilines is the reduction of the corresponding nitroarenes. organic-chemistry.orgmasterorganicchemistry.com This method is widely applicable and tolerates a variety of functional groups. organic-chemistry.org For instance, the synthesis of 2-chloro-4-bromoaniline can be achieved from nitrobenzene (B124822) in a multi-step process that involves the reduction of the nitro group to an aniline, followed by acetylation, bromination, chlorination, and finally deacetylation. scribd.com

Catalytic hydrogenation is a frequently used method for the reduction of nitroarenes. youtube.com Catalysts such as palladium on carbon (Pd/C) or Raney nickel are effective for this transformation. organic-chemistry.orgevitachem.com For polyhalogenated nitroarenes, selective reduction of the nitro group without dehalogenation can be challenging. However, using Raney nickel in aqueous systems at room temperature can achieve high yields while preserving the halogen substituents. evitachem.com

Another important reaction in the synthesis of anilines is the Buchwald-Hartwig amination, which involves the palladium-catalyzed cross-coupling of amines with aryl halides. guidechem.com This method has become a powerful tool for the formation of carbon-nitrogen bonds. guidechem.com

The synthesis of 2-bromo-5-fluoro-4-nitroaniline (B1526599) can be achieved by the nitration of 2-bromo-5-fluoroaniline. google.com The amino group can be protected prior to nitration to control the regioselectivity. google.com

The following table provides an overview of compounds mentioned in this article:

Sequential Halogenation and Substitution Pathways

The synthesis of polysubstituted anilines like 4-bromo-2-chloro-5-fluoroaniline often relies on a carefully orchestrated sequence of halogenation and other substitution reactions. The directing effects of the substituents on the aniline ring are paramount in determining the position of incoming electrophiles. A common strategy involves the protection of the highly activating amino group as an acetanilide (B955), which moderates its activating influence and provides steric hindrance to direct incoming substituents. cram.com

A representative multi-step synthesis starting from aniline typically involves the following key transformations cram.comresearchgate.net:

Acetylation: The amino group of the starting aniline is protected, for instance, by reacting it with acetic anhydride (B1165640) to form the corresponding acetanilide. This step is crucial to control the reactivity of the aromatic ring in subsequent electrophilic substitution reactions. cram.com

Bromination: The first halogen, typically bromine, is introduced onto the aromatic ring. In the case of acetanilide, the acetylamino group directs the incoming electrophile primarily to the para position due to its steric bulk and electronic effects.

Chlorination: The second halogen, chlorine, is then added. The positions of the existing substituents guide the regioselectivity of this step.

Hydrolysis: Finally, the protecting acetyl group is removed, typically by acid or base hydrolysis, to regenerate the amino group and yield the desired polysubstituted aniline.

An example of a sequential halogenation pathway for a related compound, 4-bromo-2-chloroaniline (B1269894), starts with aniline and proceeds through the formation of acetanilide, followed by bromination and then chlorination, and finally deacetylation. cram.comresearchgate.net A similar logic would be applied for the synthesis of this compound, likely starting from a fluorinated aniline derivative. For instance, the synthesis of 4-bromo-2-fluoroaniline is achieved by the bromination of 2-fluoroaniline using N-bromosuccinimide in methylene (B1212753) chloride. prepchem.com

The synthesis of 4-bromo-2-chloroaniline has been reported via a three-step process from 2-chloroaniline (B154045), which first undergoes bromination with N-bromosuccinimide, followed by chlorination with N-chlorosuccinimide, and subsequent deprotection. chemicalbook.com

Table 1: Illustrative Sequential Synthesis Pathway for a Dihaloaniline

| Step | Reaction | Reagents and Conditions | Purpose |

| 1 | Acetylation | Acetic anhydride | Protection of the amine group and moderation of its activating effect. |

| 2 | Bromination | N-Bromosuccinimide, acetonitrile, irradiation | Introduction of the first halogen (bromine) at the para position. chemicalbook.com |

| 3 | Chlorination | N-chlorosuccinimide, acetonitrile, 20°C, irradiation | Introduction of the second halogen (chlorine) at the ortho position. chemicalbook.com |

| 4 | Hydrolysis | Potassium hydroxide (B78521), ethanol, reflux | Deprotection of the amine group to yield the final product. chemicalbook.com |

Catalytic Approaches in Halogenation Processes

To improve the efficiency and selectivity of halogenation reactions, various catalytic systems have been developed. These approaches often offer milder reaction conditions and better control over the regioselectivity compared to traditional methods.

Aniline-Catalyzed Halogenation: Recent research has shown that arylamines can act as catalysts in electrophilic halogenation reactions. nih.gov In this system, the arylamine catalyst reacts with a halogen source, such as N-halosuccinimides (NXS), to form an N-haloarylamine intermediate. This intermediate then serves as a highly reactive and selective electrophilic halogenating agent for a variety of aromatic and heteroaromatic compounds. nih.govresearchgate.net The catalytic activity can be modulated by altering the electronic properties of the arylamine catalyst. nih.gov

Palladium-Catalyzed Halogenation: Transition metal catalysis, particularly with palladium, has emerged as a powerful tool for C-H bond activation and functionalization. For aniline derivatives, where the amino group typically directs electrophilic substitution to the ortho and para positions, palladium catalysis has enabled unprecedented meta-selective halogenation. nih.gov By using a directing group, such as a nitrile, Pd(II) catalysts can direct bromination and chlorination to the meta position of aniline derivatives, a transformation that is challenging to achieve through classical electrophilic substitution. nih.gov These reactions often utilize commercially available halogen sources like N-bromophthalimide (NBP) and can tolerate a wide range of functional groups. nih.gov

Other Catalytic Systems: Other metal-based and organocatalytic systems have also been explored for the halogenation of aromatic compounds. For example, the combination of a Lewis acid like BiCl₃ with an acid such as D-camphorsulfonic acid can catalyze the bromination of aromatics with N-bromosuccinimide (NBS). researchgate.net Furthermore, organocatalysts like imidazolidinones have been successfully employed in the enantioselective α-chlorination of aldehydes, showcasing the potential of small organic molecules to catalyze selective halogenation reactions. princeton.edu

Table 2: Comparison of Catalytic Halogenation Approaches

| Catalytic System | Catalyst Example | Halogen Source | Key Advantages |

| Aniline Catalysis | Arylamines | N-halosuccinimides (NCS, NBS, NIS) | High reactivity and selectivity; tunable catalyst reactivity. nih.govresearchgate.net |

| Palladium Catalysis | Pd(II) complexes | N-bromophthalimide (NBP) | Enables meta-C–H halogenation of aniline derivatives; overcomes ortho/para selectivity. nih.gov |

| Organocatalysis | Imidazolidinones | N-chlorosuccinimide (NCS) analogs | Enantioselective halogenation; operates under mild conditions. princeton.edu |

Optimization of Reaction Conditions for Enhanced Selectivity and Yield in this compound Synthesis

Achieving high selectivity and yield in the synthesis of a multi-halogenated aniline like this compound is critically dependent on the fine-tuning of reaction conditions. Key parameters that are often optimized include temperature, solvent, catalyst, and the nature of the halogenating agent.

In sequential halogenation, the order of introduction of the halogens is a crucial consideration. The electronic and steric effects of the substituents already present on the ring will dictate the position of the next incoming halogen. For instance, in the synthesis of 4-bromo-2-chloroaniline, the initial bromination of acetanilide establishes the para-bromo substitution, which then directs the subsequent chlorination to one of the ortho positions. researchgate.net

The choice of halogenating agent and reaction conditions can significantly impact the outcome. For the synthesis of 4-bromo-2-fluoroaniline, using N-bromosuccinimide in methylene chloride at a controlled temperature of 0°C allows for the selective monobromination at the position para to the fluorine atom. prepchem.com

Modern approaches to reaction optimization are increasingly relying on high-throughput experimentation and machine learning algorithms. beilstein-journals.org These methods allow for the rapid screening of a wide array of reaction parameters. Machine learning models can be trained on reaction data to predict the outcome of a reaction under a given set of conditions, thereby guiding the experimental design towards optimal yield and selectivity. These models can be global, providing general conditions for diverse reactions, or local, focusing on fine-tuning parameters for a specific reaction type. beilstein-journals.org

Table 3: Factors Influencing Selectivity and Yield in Halogenated Aniline Synthesis

| Parameter | Effect on Reaction | Example of Optimization |

| Temperature | Can influence reaction rate and the formation of side products. | Cooling the reaction mixture to 0°C during bromination can prevent over-halogenation. prepchem.com |

| Solvent | Affects the solubility of reagents and can influence the reactivity of electrophiles. | Acetonitrile is often used as a solvent in halogenation reactions with N-halosuccinimides. chemicalbook.com |

| Catalyst Loading | The concentration of the catalyst can impact reaction efficiency and prevent catalyst deactivation. | In aniline-catalyzed halogenations, low catalyst concentrations are often required for high conversion. researchgate.net |

| Halogenating Agent | The reactivity of the halogenating agent can determine the success of the reaction. | N-bromosuccinimide and N-chlorosuccinimide are often preferred for their ease of handling and selective reactivity. chemicalbook.com |

Green Chemistry Principles and Sustainable Synthetic Routes for Halogenated Anilines

The synthesis of halogenated anilines, like many chemical manufacturing processes, is increasingly being scrutinized through the lens of green chemistry. The twelve principles of green chemistry provide a framework for developing more environmentally benign and sustainable synthetic methods. researchgate.netyoutube.com

Key green chemistry principles applicable to the synthesis of halogenated anilines include:

Prevention of Waste: Designing synthetic routes that minimize the generation of waste products. imist.ma

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. sphinxsai.com

Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives like water or ethanol, or performing reactions under solvent-free conditions. researchgate.netimist.ma

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. youtube.com

Use of Renewable Feedstocks: Utilizing starting materials derived from renewable resources. youtube.com

Reduce Derivatives: Minimizing or avoiding the use of protecting groups to reduce the number of synthetic steps and the amount of waste generated. youtube.com

In the context of halogenated aniline synthesis, a greener approach to the acetylation of aniline, a common initial step, involves replacing the hazardous solvent dichloromethane (B109758) and the toxic base pyridine (B92270) with a more environmentally friendly system using zinc dust as a catalyst in acetic acid. imist.maresearchgate.net This method not only avoids harmful chemicals but also minimizes waste. imist.maresearchgate.net Similarly, greener bromination methods aim to replace corrosive liquid bromine with alternatives like aqueous hydrobromic acid and hydrogen peroxide, where water is the only byproduct. researchgate.net

The application of catalytic processes, as discussed in section 2.3.3, also aligns with green chemistry principles by enabling reactions to proceed with higher efficiency and selectivity, often under milder conditions, thereby reducing energy consumption and waste.

Table 4: Comparison of Conventional vs. Greener Synthesis of Acetanilide (a Key Intermediate)

| Feature | Conventional Method | Greener Approach | Green Chemistry Principle Addressed |

| Solvent | Dichloromethane (a chlorinated solvent) researchgate.netimist.ma | Acetic acid or aqueous medium imist.maresearchgate.net | Safer Solvents researchgate.netimist.ma |

| Reagents | Acetic anhydride, Pyridine (toxic) researchgate.netimist.ma | Acetic acid, Zinc dust (catalyst) imist.maresearchgate.net | Safer Chemicals, Catalysis imist.maresearchgate.net |

| Byproducts | Unused acetic acid, pyridine waste imist.ma | Minimal byproducts | Waste Prevention, Atom Economy imist.masphinxsai.com |

Advanced Spectroscopic and Computational Investigations of 4 Bromo 2 Chloro 5 Fluoroaniline

Vibrational Spectroscopy for Molecular Structure Elucidation

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

The FTIR spectrum of a molecule reveals its characteristic vibrational modes, which are dependent on the masses of the atoms and the stiffness of the bonds connecting them. For aromatic compounds like substituted anilines, specific regions of the spectrum correspond to vibrations of the benzene (B151609) ring and its substituents, as well as the amino group.

In a study of the closely related compound, 4-chloro-2-fluoroaniline (B1294793) (CFA), the FTIR spectrum was recorded and analyzed. nih.gov The assignments of the vibrational frequencies were supported by DFT calculations. Similarly, a detailed vibrational analysis has been performed for 4-chloro-2-bromoaniline. globalresearchonline.net For 2-bromo-6-chloro-4-fluoroaniline (B1268482) (BCFA), the FTIR spectrum was recorded in the 4000-400 cm⁻¹ range. researchgate.net

The characteristic vibrational frequencies for the amino group (NH₂) in similar aniline (B41778) derivatives are typically observed in the high-frequency region. The C-H stretching vibrations of the aromatic ring usually appear in the 3000-3100 cm⁻¹ range. researchgate.net The C-C stretching vibrations within the benzene ring are expected in the 1400-1650 cm⁻¹ region. researchgate.net The vibrations involving the halogen substituents (C-Br, C-Cl, C-F) occur at lower frequencies.

Table 1: Selected FTIR Vibrational Frequencies for Analogue Compounds

| Vibrational Mode | 4-chloro-2-bromoaniline (cm⁻¹) globalresearchonline.net | 2-bromo-6-chloro-4-fluoroaniline (cm⁻¹) researchgate.net |

|---|---|---|

| NH₂ asymmetric stretching | 3480 | 3487 |

| NH₂ symmetric stretching | 3389 | 3395 |

| C-H stretching | 3085, 3045 | 3075 |

| C-C stretching | 1590, 1475, 1410 | 1585, 1470, 1415 |

| NH₂ scissoring | 1620 | 1625 |

| C-Cl stretching | 780 | - |

| C-Br stretching | 670 | - |

This table presents data for analogue compounds to infer the expected spectral features of 4-Bromo-2-chloro-5-fluoroaniline.

Fourier Transform Raman (FT-Raman) Spectroscopy Studies

FT-Raman spectroscopy provides complementary information to FTIR, as the selection rules for vibrational transitions differ. Raman active modes often involve symmetric vibrations and changes in the polarizability of the molecule.

For 4-chloro-2-fluoroaniline (CFA), the FT-Raman spectrum was recorded and analyzed in conjunction with theoretical calculations to assign the vibrational modes. nih.gov A similar approach was used for 4-chloro-2-bromoaniline, where the FT-Raman spectrum was recorded and the vibrational frequencies were compared with scaled values from DFT calculations. globalresearchonline.net In the case of 2-bromo-6-chloro-4-fluoroaniline (BCFA), the FT-Raman spectrum was recorded in the 4000-50 cm⁻¹ range. researchgate.net The C-Br and C-Cl stretching modes in BCFA were identified in the Raman spectrum at 433 cm⁻¹ and 387 cm⁻¹, respectively. researchgate.net

Table 2: Selected FT-Raman Vibrational Frequencies for Analogue Compounds

| Vibrational Mode | 4-chloro-2-bromoaniline (cm⁻¹) globalresearchonline.net | 2-bromo-6-chloro-4-fluoroaniline (cm⁻¹) researchgate.net |

|---|---|---|

| NH₂ asymmetric stretching | 3480 | 3487 |

| NH₂ symmetric stretching | 3389 | 3395 |

| C-H stretching | 3085, 3045 | 3075 |

| C-C stretching | 1590, 1475, 1410 | 1585, 1470, 1415 |

| NH₂ scissoring | 1620 | 1625 |

| C-Cl stretching | 780 | 387 |

| C-Br stretching | 670 | 433 |

This table presents data for analogue compounds to infer the expected spectral features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule and probing the electronic environment of specific nuclei. For halogenated aromatic compounds, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their electronic environment, and their proximity to other protons. The chemical shifts of aromatic protons are influenced by the electronic effects of the substituents on the ring.

For the related compound 4-chloro-2-fluoroaniline, the ¹H NMR chemical shifts have been calculated using the Gauge-Including Atomic Orbital (GIAO) method. nih.gov In the experimental ¹H NMR spectrum of 4-Bromo-2-chloroaniline (B1269894) in CDCl₃, signals for the aromatic protons are observed at approximately 7.37, 7.15, and 6.63 ppm, with the amino group protons appearing as a broad signal around 4.05 ppm. chemicalbook.com The presence of multiple halogen substituents in this compound would lead to distinct chemical shifts for the two remaining aromatic protons, with their splitting patterns influenced by spin-spin coupling with each other and with the fluorine atom.

Table 3: ¹H NMR Chemical Shifts for Analogue Compounds

| Compound | Aromatic Protons (ppm) | NH₂ Protons (ppm) | Solvent |

|---|---|---|---|

| 4-Bromo-2-chloroaniline chemicalbook.com | 7.37, 7.15, 6.63 | 4.05 | CDCl₃ |

| 4-Bromoaniline rsc.org | 7.23, 6.55 | 3.65 | CDCl₃ |

| 4-Fluoroaniline rsc.org | 6.84, 6.59 | 3.54 | CDCl₃ |

This table presents data for analogue compounds to infer the expected spectral features of this compound.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Insights

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms in the benzene ring are sensitive to the nature of the substituents. Halogen atoms induce significant shifts in the positions of the carbon signals.

Theoretical calculations of the ¹³C NMR chemical shifts for 4-chloro-2-fluoroaniline have been performed using the GIAO method. nih.gov For 4-Bromo-2-chloroaniline, the ¹³C NMR spectrum shows signals for the aromatic carbons at approximately 143.0, 133.3, 132.5, 128.2, 120.6, and 111.4 ppm. rsc.org The carbon atoms directly bonded to the halogen atoms will exhibit characteristic chemical shifts, with the C-F bond often showing a large C-F coupling constant.

Table 4: ¹³C NMR Chemical Shifts for Analogue Compounds (ppm)

| Compound | C1 (C-N) | C2 (C-Cl) | C3 | C4 (C-Br) | C5 | C6 | Solvent |

|---|---|---|---|---|---|---|---|

| 4-Bromo-2-chloroaniline rsc.org | 143.0 | 120.6 | 133.3 | 111.4 | 132.5 | 128.2 | CDCl₃ |

| 4-Bromoaniline chemicalbook.com | 145.5 | 116.7 | 132.2 | 110.0 | 132.2 | 116.7 | CDCl₃ |

| 4-Chloroaniline | 145.4 | 116.2 | 129.1 | 123.2 | 129.1 | 116.2 | CDCl₃ |

This table presents data for analogue compounds to infer the expected spectral features of this compound. Note that assignments for the substituted carbons in the table are approximate and based on typical substituent effects.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Halogenated Systems

¹⁹F NMR is a highly sensitive technique for the characterization of organofluorine compounds. The chemical shift of the fluorine nucleus is very sensitive to its electronic environment, making it an excellent probe for structural and electronic changes in a molecule. The pH dependence of the ¹⁹F chemical shift has been utilized to develop fluorine-substituted anilines as pH indicators. nih.gov

Mass Spectrometric Analysis and Fragmentation Pathways

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation patterns upon ionization.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides highly accurate mass measurements, which can confirm the elemental composition of a molecule. For an isomer of the target compound, 4-bromo-5-chloro-2-fluoroaniline (B180509), predicted collision cross-section (CCS) values have been calculated. uni.lu The CCS is an important physical property that reflects the size and shape of an ion in the gas phase. This data is crucial for advanced analytical techniques like ion mobility-mass spectrometry, aiding in the confident identification of the compound in complex mixtures. Predicted CCS values for various adducts of the isomer are calculated using CCSbase. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Data for an Isomer, 4-Bromo-5-chloro-2-fluoroaniline

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 223.92725 | 133.8 |

| [M+Na]⁺ | 245.90919 | 148.3 |

| [M-H]⁻ | 221.91269 | 139.1 |

| [M+K]⁺ | 261.88313 | 134.8 |

| [M+NH₄]⁺ | 240.95379 | 156.6 |

| [M+HCOO]⁻ | 267.91817 | 151.6 |

Data sourced from PubChemLite for the isomer 4-bromo-5-chloro-2-fluoroaniline (CID 14129196). uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is employed to separate the compound from a mixture and subsequently identify it based on its mass spectrum. The Environmental Protection Agency (EPA) provides standardized methods for the analysis of aniline derivatives, which serve as a guideline for techniques involving this compound. epa.gov When a compound is analyzed via GC-MS, it produces a characteristic fragmentation pattern.

For the related compound 4-Bromo-2-chloroaniline, which lacks the fluorine atom, the mass spectrum shows a molecular ion peak at m/z 207 (corresponding to the isotope ³⁷Cl) and another at m/z 205 (³⁵Cl). chemicalbook.com The most abundant peak is observed at m/z 207. chemicalbook.com Other significant fragments are seen at m/z values of 126, 90, and 63. chemicalbook.com The fragmentation of this compound would be expected to follow similar pathways, involving the loss of halogen atoms and cleavage of the aromatic ring, with fragment masses shifted due to the presence of the fluorine atom.

Advanced X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure of this compound is not publicly available, analysis of the closely related compound 4-Bromo-2-chloroaniline provides significant insights into the expected structural characteristics. researchgate.netresearchgate.net

Crystal Data and Unit Cell Parameters

The crystal structure of 4-Bromo-2-chloroaniline was determined through single-crystal X-ray diffraction. researchgate.net The compound crystallizes in the orthorhombic system with the space group P2₁2₁2₁. researchgate.net The unit cell parameters provide the fundamental dimensions of the repeating unit in the crystal lattice.

Table 2: Crystal Data and Structure Refinement for 4-Bromo-2-chloroaniline

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₅BrClN |

| Molecular Weight | 206.47 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.965 (4) |

| b (Å) | 15.814 (6) |

| c (Å) | 4.0232 (15) |

| V (ų) | 697.7 (4) |

| Z | 4 |

| Temperature (K) | 298 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

Data obtained from a study on 4-Bromo-2-chloroaniline. researchgate.netresearchgate.net

Intermolecular Interactions: Hydrogen Bonding Networks

In the solid state, molecules of 4-Bromo-2-chloroaniline are linked together by a network of intermolecular hydrogen bonds. researchgate.netresearchgate.net Specifically, the amine group (–NH₂) acts as a hydrogen bond donor, forming N–H···N and weak N–H···Br interactions with neighboring molecules. researchgate.netresearchgate.net These interactions connect the molecules into sheets. researchgate.netresearchgate.net

Molecular Planarity and Conformation in the Crystal Lattice

The molecular structure of 4-Bromo-2-chloroaniline is nearly planar, with a root-mean-square (r.m.s.) deviation of 0.018 Å from the mean plane of the molecule. researchgate.netresearchgate.net This planarity is a common feature of substituted benzene rings. A similar substituted aniline, 2,6-Dibromo-4-chloroaniline, is also reported to be almost planar with an r.m.s. deviation of 0.024 Å. nih.gov

Based on these related structures, it is expected that the this compound molecule would also adopt a largely planar conformation in the crystal lattice. The arrangement of the substituents on the aromatic ring will influence the specific packing and intermolecular contacts, but the core aniline ring structure is anticipated to maintain its planarity.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-bromo-5-chloro-2-fluoroaniline |

| 4-Bromo-2-chloroaniline |

| 2,6-Dibromo-4-chloroaniline |

Computational Chemistry and Quantum Mechanical Modeling

Computational chemistry and quantum mechanical modeling serve as powerful tools to investigate the molecular properties of this compound at the atomic and electronic levels. These methods provide insights that complement experimental data and help in understanding the structure, reactivity, and spectroscopic behavior of the molecule.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. aps.org It is based on the principle that the total energy of a system is a functional of its electron density. DFT calculations, particularly using hybrid functionals like B3LYP, have been shown to provide a good balance between accuracy and computational cost for studying halogenated anilines. researchgate.netnih.gov

Ab Initio Methods for Molecular Geometries and Vibrational Frequencies

Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of empirical parameters. The Hartree-Fock (HF) method is a fundamental ab initio approach. researchgate.net These methods are employed to determine molecular geometries and to predict vibrational frequencies, which can be compared with experimental data from FTIR and FT-Raman spectroscopy. researchgate.net

For the related compound 2-bromo-6-chloro-4-fluoroaniline, both HF and DFT (B3LYP) methods with the 6-31+G(d,p) basis set have been used to calculate the optimized geometrical parameters and vibrational wavenumbers. researchgate.net The calculated vibrational frequencies are often scaled to better match the experimental values, accounting for anharmonicity and other method-specific deviations. researchgate.net

The optimized geometrical parameters for 2-bromo-6-chloro-4-fluoroaniline, a close isomer of the title compound, were calculated at the HF and B3LYP levels. researchgate.net It was observed that the bond lengths and angles are influenced by the presence of the substituents on the aromatic ring. researchgate.net For instance, the C-N bond length and the bond angles around the amino group are key parameters that can be accurately predicted.

Table 1: Selected Calculated Geometrical Parameters of a Related Aniline Derivative (Data based on a study of a similar compound)

| Parameter | HF/6-31+G(d,p) | B3LYP/6-31+G(d,p) |

| C-N Bond Length (Å) | 1.395 | 1.402 |

| C-Br Bond Length (Å) | 1.876 | 1.895 |

| C-Cl Bond Length (Å) | 1.732 | 1.748 |

| C-F Bond Length (Å) | 1.341 | 1.353 |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity and kinetic stability of a molecule. It involves the study of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the ability of a molecule to donate an electron, while the energy of the LUMO is related to its ability to accept an electron. researchgate.net The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is an important parameter that indicates the molecule's chemical stability. A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity. researchgate.net

In substituted anilines, the presence of both electron-donating (-NH2) and electron-withdrawing (halogens) groups leads to a redistribution of electron density, which affects the HOMO and LUMO energy levels. researchgate.net For 2-bromo-6-chloro-4-fluoroaniline, the HOMO and LUMO energies were calculated using the B3LYP/6-31+G(d,p) method. researchgate.net The HOMO is typically localized on the more electron-rich parts of the molecule, including the amino group and the benzene ring, while the LUMO is distributed over the electron-deficient regions.

Table 2: Calculated Frontier Molecular Orbital Energies of a Related Aniline Derivative (Data based on a study of a similar compound)

| Parameter | Energy (eV) |

| EHOMO | -6.23 |

| ELUMO | -1.45 |

| HOMO-LUMO Gap | 4.78 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attacks. mdpi.com The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing different potential values. Red regions indicate negative electrostatic potential, corresponding to electron-rich areas that are susceptible to electrophilic attack. Blue regions represent positive electrostatic potential, indicating electron-poor areas that are prone to nucleophilic attack. Green regions denote neutral electrostatic potential. researchgate.net

For halogenated anilines, the MEP map would show a negative potential around the nitrogen atom of the amino group due to the lone pair of electrons. researchgate.net The halogen atoms, being electronegative, also influence the charge distribution. In the case of 2-bromo-6-chloro-4-fluoroaniline, the deepest red color, indicating the most negative potential, is localized over the fluorine atom and the amino group, suggesting these are the primary sites for electrophilic attack. researchgate.net The hydrogen atoms of the amino group would exhibit a positive potential, making them susceptible to nucleophilic interactions.

Hyperpolarizability and Nonlinear Optical Properties Investigations

The study of hyperpolarizability and nonlinear optical (NLO) properties is important for identifying materials with potential applications in optoelectronics. nih.gov The first-order hyperpolarizability (β) is a measure of the nonlinear optical response of a molecule to an applied electric field. Molecules with large β values are of interest for second-harmonic generation and other NLO applications.

Computational methods, such as DFT, can be used to calculate the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) of a molecule. For a molecule to have a non-zero β value, it must possess a non-centrosymmetric charge distribution. The presence of both electron-donating and electron-withdrawing groups in this compound suggests that it may exhibit NLO properties.

For the related compound 2-bromo-6-chloro-4-fluoroaniline, the first-order hyperpolarizability was calculated to be significantly larger than that of urea, a standard NLO material, indicating its potential as an NLO material. researchgate.net

Table 3: Calculated Dipole Moment and First-Order Hyperpolarizability of a Related Aniline Derivative (Data based on a study of a similar compound)

| Property | Calculated Value |

| Dipole Moment (μ) | 2.58 D |

| First-Order Hyperpolarizability (β) | 2.45 x 10-30 esu |

Mulliken Charge Analysis

In this compound, the electronegative halogen atoms (F, Cl, Br) and the nitrogen atom of the amino group are expected to have negative Mulliken charges, while the carbon and hydrogen atoms are likely to have positive charges. The magnitude of the charges provides a quantitative measure of the electron-donating and electron-withdrawing effects of the substituents.

For the isomer 2-bromo-6-chloro-4-fluoroaniline, Mulliken charge analysis revealed that the fluorine atom has the most negative charge, followed by chlorine, nitrogen, and bromine. researchgate.net The carbon atoms attached to the halogens and the amino group exhibit positive charges, indicating a significant charge transfer from the carbon atoms to the electronegative substituents. researchgate.net

Table 4: Calculated Mulliken Charges of Selected Atoms in a Related Aniline Derivative (Data based on a study of a similar compound)

| Atom | Mulliken Charge (a.u.) |

| Br | -0.045 |

| Cl | -0.052 |

| F | -0.231 |

| N | -0.789 |

| C (attached to Br) | 0.156 |

| C (attached to Cl) | 0.211 |

| C (attached to F) | 0.302 |

| C (attached to N) | 0.189 |

Mechanistic Investigations of Chemical Transformations Involving 4 Bromo 2 Chloro 5 Fluoroaniline

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for modifying aromatic rings, particularly those bearing electron-w-ithdrawing groups and good leaving groups. wikipedia.org In the context of 4-bromo-2-chloro-5-fluoroaniline, the presence of multiple halogen substituents makes SNAr reactions particularly interesting and complex.

The reactivity of halogenated aromatic compounds in SNAr reactions is heavily influenced by the nature of the halogen substituents. Contrary to the trend observed in SN2 reactions, the leaving group ability in SNAr reactions often follows the order F > Cl > Br > I. wikipedia.org This is because the rate-determining step is the initial nucleophilic attack on the aromatic ring, which is facilitated by the strong electron-withdrawing inductive effect of the more electronegative halogens. youtube.com This effect makes the carbon atom attached to the halogen more electrophilic and susceptible to attack. youtube.com

The outcome of SNAr reactions involving this compound is highly dependent on the specific reaction conditions employed. Factors such as the choice of nucleophile, solvent, temperature, and the presence of a base can all influence the selectivity and yield of the desired product.

For instance, the use of strong nucleophiles is generally required for SNAr reactions to proceed at a reasonable rate. youtube.com The choice of solvent is also critical, with polar aprotic solvents like DMSO often being favored as they can solvate the cation of the nucleophile, thereby increasing its reactivity. nih.gov The reaction temperature is another important parameter; higher temperatures can increase the reaction rate but may also lead to the formation of undesired side products. pressbooks.pub

The presence of a base is often necessary to deprotonate the nucleophile, making it more reactive. nih.gov However, the strength and concentration of the base must be carefully controlled to avoid side reactions. For example, in the N-arylation of indoles and carbazoles with haloarenes, potassium hydroxide (B78521) (KOH) in DMSO has been shown to be an effective base-promoted system. nih.gov

Table 1: Factors Influencing SNAr Reactions

| Factor | Influence on Reaction |

| Nucleophile Strength | Stronger nucleophiles generally lead to faster reaction rates. youtube.com |

| Solvent Polarity | Polar aprotic solvents like DMSO can enhance nucleophilicity. nih.gov |

| Temperature | Higher temperatures can increase reaction rates but may reduce selectivity. pressbooks.pub |

| Base | A base is often required to activate the nucleophile. nih.gov |

Electrophilic Aromatic Substitution (EAS) Reactions of Polyhalogenated Anilines

While the electron-withdrawing nature of the halogen substituents in this compound deactivates the aromatic ring towards electrophilic attack, the powerful activating and ortho-, para-directing effect of the amino group still allows for some electrophilic aromatic substitution (EAS) reactions to occur. byjus.comwikipedia.org The amino group is a strong activating group due to its ability to donate its lone pair of electrons into the aromatic pi-system, stabilizing the arenium ion intermediate formed during the reaction. wikipedia.orgchemistrysteps.com

However, the high reactivity of anilines can lead to challenges such as over-reaction, like polyhalogenation, and in some cases, oxidation of the starting material. libretexts.orglibretexts.org To control the reactivity and achieve mono-substitution, the amino group is often protected by acetylation. libretexts.orglibretexts.org The resulting acetanilide (B955) is less activated, allowing for more controlled electrophilic substitution. The acetyl group can later be removed by hydrolysis to regenerate the aniline (B41778). libretexts.org

In the case of this compound, the directing effects of the substituents must be considered. The amino group is a strong ortho-, para-director, while the halogens are deactivating but also ortho-, para-directing. The interplay of these directing effects will determine the position of the incoming electrophile.

Oxidation and Reduction Reactions of the Amino Group and Aromatic Ring

The amino group of this compound can undergo oxidation reactions. However, direct oxidation of anilines can be destructive to the aromatic ring. libretexts.org Diazotization, the reaction of anilines with nitrous acid, forms a diazonium salt, which is a versatile intermediate. These salts can undergo various substitution reactions, including replacement of the diazonium group with a hydroxyl group by warming the aqueous solution. libretexts.org

The aromatic ring of polyhalogenated anilines can be susceptible to reduction, where halogen atoms are replaced by hydrogen. This dehalogenation can sometimes compete with other desired reactions.

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely used in the synthesis of complex organic molecules. nih.govyonedalabs.com

The Suzuki-Miyaura coupling is a versatile cross-coupling reaction that joins an organoboron compound with a halide or triflate using a palladium catalyst and a base. yonedalabs.comlibretexts.org This reaction is known for its mild conditions and tolerance of a wide variety of functional groups. nih.gov

For a substrate like this compound, the Suzuki-Miyaura coupling offers a method to selectively form a new carbon-carbon bond at the position of one of the halogen atoms. The relative reactivity of the C-X bonds (where X is a halogen) in the catalytic cycle is typically I > Br > Cl. libretexts.org Therefore, in this compound, the carbon-bromine bond is the most likely site for oxidative addition to the palladium(0) catalyst, leading to the selective formation of a biaryl compound. nih.govrsc.org

The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity in Suzuki-Miyaura couplings of polyhalogenated substrates. nih.gov For instance, specific catalyst systems have been developed for the coupling of unprotected ortho-bromoanilines. nih.gov

Table 2: Reactivity of Halides in Suzuki-Miyaura Coupling

| Halogen | Relative Reactivity |

| I | Highest |

| Br | Intermediate |

| Cl | Lowest |

| (Based on the typical order of oxidative addition to Pd(0)) libretexts.org |

Other Palladium-Catalyzed Coupling Reactions

While specific examples of palladium-catalyzed coupling reactions involving this compound are not extensively detailed in the provided search results, the principles of such reactions can be inferred from studies on similar bromo-substituted aromatic compounds. nih.gov Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.govresearchgate.net

The reactivity of the halogens in this compound towards palladium-catalyzed coupling would generally follow the order of their bond dissociation energies: C-Br > C-Cl > C-F. This suggests that the bromo substituent is the most likely site for oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle.

A general mechanism for a Suzuki-Miyaura coupling, a common type of palladium-catalyzed reaction, would proceed as follows:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate.

Transmetalation: A boronic acid or its corresponding boronate ester, in the presence of a base, transfers its organic group to the palladium(II) center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst and forming the desired cross-coupled product.

The specific ligand coordinated to the palladium, the choice of base, and the reaction solvent are critical parameters that can be tuned to optimize the reaction yield and selectivity. For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can often facilitate the oxidative addition and reductive elimination steps.

Diazotization and Sandmeyer Reactions

The amino group of this compound is readily converted into a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups onto the aromatic ring. This transformation, known as diazotization, is typically carried out by treating the aniline with nitrous acid (HNO₂), often generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid. masterorganicchemistry.com

The mechanism of diazotization involves the following key steps: masterorganicchemistry.com

Formation of the nitrosonium ion (NO⁺) from nitrous acid in the acidic medium.

Electrophilic attack of the nitrosonium ion on the nitrogen atom of the amino group.

A series of proton transfers and elimination of a water molecule to form the diazonium ion (-N₂⁺).

The resulting arenediazonium salt is often unstable and is typically used immediately in subsequent reactions. masterorganicchemistry.com One of the most important applications of diazonium salts is the Sandmeyer reaction, which allows for the substitution of the diazonium group with a variety of nucleophiles, including halides (Cl⁻, Br⁻, I⁻) and cyano groups (CN⁻), typically catalyzed by the corresponding copper(I) salt. organic-chemistry.org

For example, to replace the amino group of this compound with a cyano group, the aniline would first be converted to its diazonium salt. Subsequent treatment with copper(I) cyanide would then yield 4-bromo-2-chloro-5-fluorobenzonitrile. The mechanism of the Sandmeyer reaction is believed to involve a single-electron transfer (SET) process, generating an aryl radical and the copper(II) species, followed by radical capture and recombination.

The Schiemann reaction is a related transformation that allows for the introduction of a fluorine atom by thermal decomposition of the corresponding diazonium tetrafluoroborate (B81430) salt. masterorganicchemistry.com

Catalytic Pathways and Reaction Kinetics Studies

Detailed kinetic studies on the reactions of this compound are not widely available in the public domain. However, general principles of reaction kinetics for similar aromatic systems can be applied.

In palladium-catalyzed coupling reactions, the rate-determining step can vary depending on the specific reaction conditions and substrates. It can be the oxidative addition, transmetalation, or reductive elimination step. Kinetic studies, often involving monitoring the reaction progress over time under different reactant concentrations, can help elucidate the rate-determining step and optimize the catalytic cycle.

For diazotization and Sandmeyer reactions, the rate of diazotization is typically fast. In the subsequent Sandmeyer reaction, the rate is influenced by the nature of the copper catalyst and the nucleophile. Kinetic investigations can provide insights into the reaction mechanism, including the role of the catalyst and the nature of the intermediates.

The presence of multiple halogen substituents on the aromatic ring of this compound can influence the reaction kinetics. The electron-withdrawing nature of the halogens can affect the nucleophilicity of the amino group and the reactivity of the aryl halide bond in palladium-catalyzed reactions.

Role as a Key Intermediate in Complex Organic Synthesis

The utility of this compound as a key intermediate is demonstrated in its application for constructing more complex heterocyclic and aromatic systems. The electron-rich nature of the aniline ring facilitates certain reactions that would be less efficient on the final, more complex molecules. evitachem.com

One notable application is in the synthesis of halogenated quinolines. It serves as an aniline precursor in the assembly of the quinoline (B57606) ring system. evitachem.com Strategic synthesis principles suggest that introducing the bromine atom onto the aniline precursor before ring closure is more efficient than attempting the same transformation on a fully formed quinoline, which would require harsher conditions due to lower electron density. evitachem.com

Another significant synthetic application is its use in producing precursors for polychlorinated biphenyls (PCBs). In a documented Sandmeyer reaction, this compound is converted to 1-bromo-4-chloro-2,5-difluorobenzene. researchgate.net This reaction involves treating the aniline with tert-butyl nitrite and copper(II) chloride to replace the amino group, demonstrating its role as a versatile intermediate for creating specifically substituted benzene (B151609) rings. researchgate.net

Furthermore, its role as a foundational piece in multi-step syntheses for pharmaceutical targets has been documented. It is a starting reagent in the pathway to create complex diaryl substituted 5,5-fused ring compounds. google.com The synthesis involves a palladium-catalyzed cross-coupling reaction, highlighting its utility in modern synthetic methodologies. google.com

Pharmaceutical Research and Development

The unique arrangement of halogens on this compound makes it a valuable starting point for the development of novel therapeutic agents.

Research has shown that this compound is a crucial starting material in the synthesis of potent modulators of the C5a receptor (C5aR). google.com A patent details its use in the creation of diaryl substituted 5,5-fused ring compounds designed as C5aR inhibitors. google.com The synthesis begins with the aniline and proceeds through a palladium-catalyzed borylation reaction to create a boronate ester intermediate, which is then used in subsequent steps to build the final, complex medicinal agent. google.com

| Step | Reagents Used with this compound | Intermediate Formed |

| a | Bis(pinacolato)diboron, Potassium Acetate (KOAc), Pd(dppf)Cl2 | 2-chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |

Table based on synthesis data from a patent on C5aR inhibitors. google.com

The development of C5a receptor (C5aR) inhibitors from this compound is a prime example of its use in creating biological pathway modulators. google.com The C5a receptor is a G protein-coupled receptor that plays a significant role in inflammatory responses. google.com Pathological activation of this receptor is implicated in various conditions, including inflammatory diseases, neurodegenerative diseases like Alzheimer's, and tissue injury resulting from events like cardiopulmonary bypass. google.com By serving as a precursor to C5aR inhibitors, this compound contributes to the development of therapeutic agents aimed at treating these disorders by modulating this specific biological pathway. google.com

Agrochemical Research and Development

Halogenated anilines are a class of compounds frequently utilized as intermediates in the synthesis of agrochemicals. However, specific research detailing the use of this compound for these purposes is not readily found in the public domain.

Synthesis of Herbicides and Pesticides

There is a notable lack of specific studies or patents that describe the direct use of this compound as a precursor or intermediate in the synthesis of herbicides and pesticides. While related compounds with different substitution patterns on the aniline ring are documented in agrochemical synthesis, information pinpointing this compound for this application is currently unavailable. For instance, the related compound 5-Bromo-4-chloro-2-fluoroaniline is described as a herbicidal agent itself. biosynth.com Additionally, patents show that 2,4-dihaloanilines, such as 4-bromo-2-fluoroaniline (B1266173), are useful intermediates in the preparation of agricultural chemicals. google.com

Interactions with Plant Biological Systems and Target Specificity

Consistent with the lack of information on its use in herbicide and pesticide synthesis, there are no available research findings on the specific interactions of this compound or its derivatives with plant biological systems. Details regarding its mode of action, uptake by plants, or its target specificity are not documented in scientific literature. The herbicidal action of the related compound 5-Bromo-4-chloro-2-fluoroaniline is attributed to the inhibition of photosynthesis after being absorbed through the leaves. biosynth.com

Applications in Advanced Materials Science

The utility of this compound in the field of advanced materials science is not well-documented in publicly accessible research.

Polymer Chemistry and Electronic Properties Enhancement

There is no specific information available that details the incorporation of this compound into polymer chains or its use to enhance the electronic properties of polymeric materials. The field of conducting polymers often utilizes aniline derivatives, but research has not specified this particular compound.

Development of Dyes and Pigments for Specialized Applications

Similarly, there is a lack of published research or patents describing the use of this compound as a building block for the synthesis of dyes or pigments for specialized applications. While the general class of anilines is fundamental to the dye industry, the specific contributions of this compound have not been reported.

Conclusion

4-Bromo-2-chloro-5-fluoroaniline represents a specialized chemical entity within the broader class of halogenated anilines. While detailed experimental data for this specific compound remains limited in publicly accessible literature, its structural features suggest significant potential as a versatile building block in organic synthesis. The strategic placement of three different halogen atoms and an amino group on the aromatic ring offers a rich platform for chemical modification, paving the way for its application in the design and synthesis of novel pharmaceuticals, advanced materials, and next-generation agrochemicals. Further research into the synthesis and reactivity of this compound is warranted to fully unlock its potential in these critical areas of chemical science.

Emerging Research Directions and Future Perspectives for 4 Bromo 2 Chloro 5 Fluoroaniline

Development of Novel and Efficient Synthetic Methodologies

The synthesis of polysubstituted anilines like 4-Bromo-2-chloro-5-fluoroaniline requires precise control over regioselectivity. Current research is moving beyond traditional methods to develop more efficient and selective protocols. While specific methods for this exact molecule are proprietary or in early development, progress in the synthesis of closely related analogs provides a clear indication of future trends.

For instance, novel strategies for the synthesis of 4-Bromo-2-chloroaniline (B1269894) have been reported, which could be adapted. One such method involves the reaction of 2-chloroaniline (B154045) with sodium bromide and sodium bisulfite, using LED light irradiation to drive the reaction, achieving an 85% yield. guidechem.com Another approach employs a layered double hydroxide (B78521) catalyst (ZnAl-BrO3--LDHs) in an acetic acid/water solvent system, yielding the product in one hour at 30°C. guidechem.com Furthermore, the use of copper(II) bromide (CuBr2) as both an oxidant and a bromine source in a tetrahydrofuran (B95107) solvent offers a pathway with high selectivity for the para-position, a short synthesis route, and high yields. google.com

The synthesis of other fluorinated bromoanilines also offers valuable insights. The preparation of 4-Bromo-2,6-difluoroaniline (B33399) is achieved by the direct bromination of 2,6-difluoroaniline (B139000) using bromine in acetic acid, resulting in a 92% yield. chemicalbook.com These methodologies highlight a shift towards photocatalysis, novel catalytic systems, and optimized reagent selection to improve efficiency and yield.

| Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield | Reference |

| Photocatalytic Bromination | 2-chloroaniline | NaBr, NaHSO₃, 4-(phenylethynyl)benzonitrile | Acetonitrile, LED light, 7 hours | 85% | guidechem.com |

| LDH Catalysis | o-chloroaniline | KBr, ZnAl-BrO₃--LDHs | AcOH:H₂O (9:1), 30°C, 1 hour | 78% | guidechem.com |

| Copper Bromide Method | 2-fluoroaniline (B146934) | CuBr₂ | Tetrahydrofuran | 91% | google.com |

| Direct Bromination | 2,6-difluoroaniline | Br₂, Acetic Acid | Room temp, 15 mins | 92% | chemicalbook.com |

This table showcases various modern synthetic strategies for producing halogenated anilines, which could be adapted for the synthesis of this compound.

Advanced Mechanistic Insights via In-Situ Spectroscopic Techniques

Understanding reaction mechanisms is crucial for optimizing synthetic routes and developing new applications. The use of in-situ spectroscopic techniques is a burgeoning area of research that allows for real-time monitoring of chemical transformations. Techniques like in-situ Reflection Adsorption Infrared Spectroscopy (RAIRS) are particularly powerful for studying surface reactions involving aniline (B41778) derivatives.

A study on the adsorption of aniline on a Ruthenium (Ru) surface demonstrated the utility of RAIRS in elucidating complex surface chemistry. aip.org The technique was able to distinguish between different adsorption configurations of the aniline molecule on the catalyst surface and monitor catalytic surface reactions, such as hydrogenolysis, as they occurred at elevated temperatures. aip.org By providing a detailed picture of the molecular orientation and the formation of intermediates on a catalyst surface, in-situ spectroscopy offers a pathway to rationally design more efficient catalytic processes for the synthesis and functionalization of compounds like this compound. aip.org Other key spectroscopic methods for characterizing the final structure of such aniline derivatives include Fourier-transform infrared spectroscopy (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govresearchgate.netresearchgate.net

Computational Design of Derivatives with Tailored Bioactivity and Functionality

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the in silico design of molecules with specific properties before their costly and time-consuming synthesis. For a scaffold like this compound, computational methods can predict how structural modifications will influence its biological activity or material functionality.

Quantum chemistry calculations, for example, are used to evaluate the electronic and optical properties of new aniline derivatives. nih.gov These methods can predict a molecule's potential for applications in non-linear optics by analyzing its electronic structure and energy band gaps. nih.gov Similarly, Density Functional Theory (DFT) is employed to understand spectroscopic data and predict the outcomes of chemical reactions. aip.org Computational tools are also used to analyze and predict intermolecular interactions, which are critical for understanding crystal packing and the binding of a molecule to a biological target. researchgate.net By modeling these interactions, researchers can design derivatives of this compound with tailored functionality for specific applications.

| Computational Technique | Application in Aniline Derivative Research | Purpose | Reference |

| Quantum Chemistry | Evaluation of non-linear optical (LNO) properties | Predicts electronic and optical functionality of new materials. | nih.gov |

| Density Functional Theory (DFT) | Peak assignment in vibrational spectroscopy (RAIRS) | Helps interpret experimental data and understand molecular structure. | aip.org |

| Crystal Structure Analysis | Analysis of intermolecular hydrogen bonds and halogen interactions | Elucidates crystal packing and potential for molecular recognition. | researchgate.net |

| Collision Cross Section (CCS) Prediction | In silico prediction of molecular shape and size | Aids in compound identification in mass spectrometry-based studies. | uni.lu |

This table summarizes key computational methods and their application in designing and analyzing aniline derivatives.

Green Chemistry Approaches for Sustainable Production and Environmental Impact Mitigation

The principles of green chemistry are increasingly guiding the development of new synthetic processes to minimize environmental impact. For the production of substituted anilines, this involves replacing hazardous reagents, using catalytic rather than stoichiometric reagents, and designing more efficient reactions that reduce waste.

Several green approaches have been developed for key reactions in aniline synthesis. For acetylation, a common step to protect the amine group, a benign and inexpensive system of magnesium sulphate and glacial acetic acid can replace the use of toxic and corrosive acetic anhydride (B1165640). ijtsrd.com For bromination, a greener alternative to using hazardous elemental bromine involves a combination of ceric ammonium (B1175870) nitrate (B79036) and potassium bromide in an aqueous-ethanolic medium. acs.org

Furthermore, entirely new synthetic routes are being explored that are inherently greener. A novel method to produce substituted anilines from benzyl (B1604629) azides using concentrated sulfuric acid is fast, efficient at room temperature, and avoids many of the solvents and reagents common in traditional methods. chemrxiv.orgchemrxiv.org The use of recyclable, solid-supported catalysts like Amberlite IR-400 resin also represents a significant step towards sustainable chemical production. vixra.org Applying these principles to the synthesis of this compound could lead to a more sustainable and environmentally friendly manufacturing process.

Translational Research in Pharmaceutical and Agrochemical Sectors for Preclinical Development

Halogenated anilines are recognized as important intermediates in the pharmaceutical and agrochemical industries. guidechem.com The unique combination of halogen substituents on this compound makes it a valuable building block for creating a diverse range of bioactive molecules. The preclinical development pipeline for derivatives of this compound would involve screening for desired biological activity and conducting thorough toxicological assessments.

The relevance of this chemical class is underscored by its presence in approved drugs. For example, a structurally related compound, 5-Bromo-2-chloro-4'-ethoxydiphenylmethane, serves as a key intermediate in the synthesis of dapagliflozin, a medication used to treat type 2 diabetes. chemicalbook.com This demonstrates the potential for bromo-chloro substituted phenyl moieties to be incorporated into successful therapeutic agents.

Beyond pharmaceuticals, aniline derivatives are being polymerized to create advanced materials, such as films for use in chemical sensors, indicating another promising avenue for translational research. nih.gov An important aspect of preclinical development is safety evaluation. Preliminary data suggests that this compound may have mutagenic effects on calf thymus DNA, a critical finding that would need to be thoroughly investigated for any derivative intended for human or environmental exposure. biosynth.com

常见问题

Q. What are effective synthetic routes for 4-Bromo-2-chloro-5-fluoroaniline, considering substituent directing effects?

The synthesis must account for the electronic and steric effects of bromo (meta-director), chloro (meta-director), and fluoro (ortho/para-director) groups. A plausible approach involves:

- Stepwise halogenation : Introduce bromo and chloro groups via electrophilic substitution, leveraging their meta-directing properties to position subsequent substituents. Fluorination may require directed ortho/para metalation (DoM) strategies .

- Diazotization and coupling : Start with a pre-halogenated aniline derivative, perform diazotization, and introduce fluorine via Balz-Schiemann or Sandmeyer reactions .

- Cross-coupling : Use Suzuki-Miyaura reactions with boronic acids (e.g., 4-bromo-2-chlorophenylboronic acid) to install fluorine-containing fragments .

Q. How can researchers validate the purity and structure of this compound?

- Chromatography : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) or GC-MS to assess purity (>97% by area normalization) .

- Spectroscopy :

- NMR : Analyze , , and NMR spectra. Fluorine’s strong deshielding effect aids in identifying ortho/para positions. Integration ratios confirm substituent stoichiometry .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 242.9199) and isotopic patterns for bromine .

Q. What storage conditions optimize the stability of this compound?

- Temperature : Store at 0–6°C in airtight containers to prevent decomposition via hydrolysis or oxidation .

- Light sensitivity : Protect from UV exposure using amber glassware, as halogenated anilines are prone to photodegradation .

- Moisture control : Use desiccants (e.g., silica gel) in storage environments to minimize hygroscopicity .

Advanced Research Questions

Q. How to resolve contradictory NMR and mass spectrometry data during characterization?

- Triangulation : Cross-validate using multiple techniques (e.g., IR for functional groups, X-ray crystallography for absolute configuration) .

- Isotopic pattern analysis : Bromine’s 1:1 ratio in MS helps distinguish from chlorine’s triplet pattern.

- Solvent effects : Re-run NMR in deuterated DMSO or CDCl to assess peak splitting caused by solvent interactions .

Q. What crystallographic challenges arise with this compound, and how is SHELX optimized?

- Heavy atom effects : Bromine and chlorine scatter X-rays strongly, causing absorption errors. Use multi-scan corrections (SADABS in SHELX) to mitigate .

- Disorder modeling : Fluorine’s small size and high thermal motion may require PART instructions in SHELXL to refine positional disorder .

- Twinned data : For twinned crystals, apply TWIN/BASF commands in SHELXL to refine twin fractions .

Q. How do electronic effects of substituents influence cross-coupling reactions?

- Regioselectivity : Bromo’s strong electron-withdrawing effect deactivates the ring, favoring coupling at para-fluoro positions. Use Pd(PPh) catalysts for Suzuki reactions with boronic acids .

- Yield optimization : Electron-deficient aryl halides require polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) to enhance reactivity .

- Competitive pathways : Chloro substituents may undergo unintended Ullmann coupling; suppress this using bulky ligands like XPhos .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。